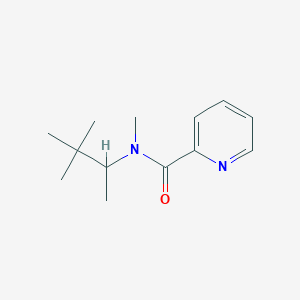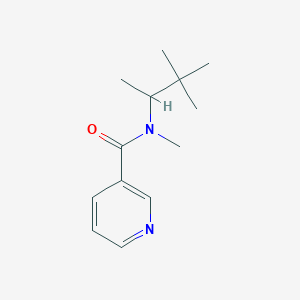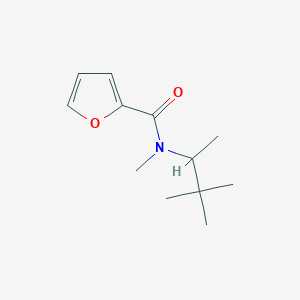
N-(3,3-dimethylbutan-2-yl)-2-fluoro-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethylbutan-2-yl)-2-fluoro-N-methylbenzamide, also known as DMF-DMA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been found to have various biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3,3-dimethylbutan-2-yl)-2-fluoro-N-methylbenzamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to activate certain receptors in the nervous system, which are involved in pain perception.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-2-fluoro-N-methylbenzamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to reduce the activity of certain neurotransmitters such as substance P, which are involved in pain perception. N-(3,3-dimethylbutan-2-yl)-2-fluoro-N-methylbenzamide has been found to have a good safety profile and has not been found to have any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,3-dimethylbutan-2-yl)-2-fluoro-N-methylbenzamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has a good solubility in various solvents, which makes it easy to work with in experiments. However, one limitation of N-(3,3-dimethylbutan-2-yl)-2-fluoro-N-methylbenzamide is that it is a relatively new compound, and its biological activities and mechanisms of action are still being investigated.
Orientations Futures
There are several future directions for research on N-(3,3-dimethylbutan-2-yl)-2-fluoro-N-methylbenzamide. One area of research could be to investigate its potential as a therapeutic agent in the treatment of various inflammatory diseases. Another area of research could be to investigate its potential as an analgesic agent in pain management. Furthermore, it could be investigated for its potential in the treatment of other diseases such as cancer and neurodegenerative diseases. Additionally, further research could be done to investigate the mechanism of action of N-(3,3-dimethylbutan-2-yl)-2-fluoro-N-methylbenzamide and to identify potential molecular targets for its activity.
Conclusion:
In conclusion, N-(3,3-dimethylbutan-2-yl)-2-fluoro-N-methylbenzamide is a chemical compound that has been extensively used in scientific research due to its various biological activities. It has been found to have a potent analgesic effect and has been used in pain management research. It has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. N-(3,3-dimethylbutan-2-yl)-2-fluoro-N-methylbenzamide has several advantages for lab experiments, including its stability and solubility. However, its biological activities and mechanisms of action are still being investigated, and there are several future directions for research on this compound.
Méthodes De Synthèse
N-(3,3-dimethylbutan-2-yl)-2-fluoro-N-methylbenzamide can be synthesized by reacting 2-fluoro-N-methylbenzamide with 3,3-dimethylbutan-2-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product can be improved by further purification techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(3,3-dimethylbutan-2-yl)-2-fluoro-N-methylbenzamide has been extensively used in scientific research due to its various biological activities. It has been found to have a potent analgesic effect and has been used in pain management research. It has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-10(14(2,3)4)16(5)13(17)11-8-6-7-9-12(11)15/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPWOKTUEJOBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494645.png)

![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)




![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)

![2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)

![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)
